molecular formula C16H13F3O3 B8434006 Methyl 4-[4-(trifluoromethoxy)benzyl]benzoate

Methyl 4-[4-(trifluoromethoxy)benzyl]benzoate

Cat. No.: B8434006
M. Wt: 310.27 g/mol
InChI Key: DDLUKFCGQVBQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-(trifluoromethoxy)benzyl]benzoate is a useful research compound. Its molecular formula is C16H13F3O3 and its molecular weight is 310.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13F3O3

Molecular Weight

310.27 g/mol

IUPAC Name

methyl 4-[[4-(trifluoromethoxy)phenyl]methyl]benzoate

InChI

InChI=1S/C16H13F3O3/c1-21-15(20)13-6-2-11(3-7-13)10-12-4-8-14(9-5-12)22-16(17,18)19/h2-9H,10H2,1H3

InChI Key

DDLUKFCGQVBQFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 4-(bromomethyl)benzoate (93) (0.23 mL, 1.0 mmol) and 4-(trifluoromethoxy)phenylboronic acid (44) (0.24 g, 1.1 mmol) in DME (3 mL) and 2M aqueous K2CO3 (1 mL) was degassed, then treated with tetrakis(triphenylphosphine) palladium (58 mg, 50 μmol). The reaction mixture was stirred under N2 at 105° C. for 24 h, and then EtOAc (250 mL) was added. The organic layer was washed with water, the aqueous layer was re-extracted with EtOAc (100 mL), and the combined organic layers were washed with brine, dried (Na2SO4) and concentrated under reduced pressure. The residue was chromatographed on silica gel, eluting with petroleum ether/EtOAc (9:1), to give methyl 4-[4-(trifluoromethoxy)benzyl]benzoate (94) (215 mg, 68%) as a colourless oil; 1H NMR (CDCl3) δ 7.98-7.94 (m, 2H), 7.26-7.22 (m, 2H), 7.20-7.12 (m, 4H), 4.03 (s, 2H), 3.90 (s, 3H); HREIMS calcd for C16H13F3O3 m/z (TO 310.0817, found 310.0815.
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.